Cas no 1249931-32-5 (1-(3-bromothiophen-2-yl)-2-methylpropan-2-amine)

1-(3-Bromothiophen-2-yl)-2-methylpropan-2-amine is a brominated thiophene derivative featuring a tertiary amine functional group. This compound is of interest in synthetic organic chemistry due to its versatile reactivity, particularly as a building block for pharmaceuticals, agrochemicals, and functional materials. The bromine substituent at the 3-position of the thiophene ring enables further functionalization via cross-coupling reactions, while the sterically hindered amine group offers potential for derivatization or coordination chemistry. Its well-defined structure and stability make it suitable for controlled synthetic applications. The compound is typically handled under inert conditions to preserve its reactivity and purity.
1-(3-bromothiophen-2-yl)-2-methylpropan-2-amine structure
1249931-32-5 structure
Product Name:1-(3-bromothiophen-2-yl)-2-methylpropan-2-amine
CAS No:1249931-32-5
MF:C8H12BrNS
MW:234.156579971313
CID:6382974
PubChem ID:62620153
Update Time:2025-10-16

1-(3-bromothiophen-2-yl)-2-methylpropan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(3-bromothiophen-2-yl)-2-methylpropan-2-amine
    • EN300-1894500
    • 1249931-32-5
    • AKOS011913001
    • Inchi: 1S/C8H12BrNS/c1-8(2,10)5-7-6(9)3-4-11-7/h3-4H,5,10H2,1-2H3
    • InChI Key: OOWZDXDNTYPHCA-UHFFFAOYSA-N
    • SMILES: BrC1C=CSC=1CC(C)(C)N

Computed Properties

  • Exact Mass: 232.98738g/mol
  • Monoisotopic Mass: 232.98738g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 54.3Ų

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Additional information on 1-(3-bromothiophen-2-yl)-2-methylpropan-2-amine

Professional Introduction to 1-(3-bromothiophen-2-yl)-2-methylpropan-2-amine (CAS No. 1249931-32-5)

1-(3-bromothiophen-2-yl)-2-methylpropan-2-amine, with the chemical formula C10H13NBrS, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound has garnered attention due to its unique structural properties and potential applications in the development of novel therapeutic agents. The presence of a bromothiophene moiety and an amine group makes it a versatile intermediate for synthesizing more complex molecules, particularly in the realm of drug discovery.

The compound's molecular structure, featuring a thiophene ring substituted with a bromine atom at the 3-position and an amine group attached to a isobutyl chain, contributes to its reactivity and utility in organic synthesis. The bromine atom serves as a handle for further functionalization, allowing chemists to introduce additional modifications or linkages. This flexibility is highly valuable in medicinal chemistry, where precise molecular design is crucial for achieving desired pharmacological effects.

In recent years, there has been growing interest in bromothiophenes as pharmacophores due to their ability to interact with biological targets in unique ways. Studies have shown that these compounds can exhibit antimicrobial, anti-inflammatory, and even anticancer properties. The amine group in 1-(3-bromothiophen-2-yl)-2-methylpropan-2-amine further enhances its potential by enabling the formation of hydrogen bonds and other non-covalent interactions with biological receptors.

One of the most compelling aspects of this compound is its role as a building block for more complex drug candidates. Researchers have utilized derivatives of 1-(3-bromothiophen-2-yl)-2-methylpropan-2-amine to develop novel molecules with improved pharmacokinetic profiles and target specificity. For instance, modifications to the thiophene ring or the isobutyl chain can significantly alter the compound's solubility, bioavailability, and metabolic stability.

The synthesis of 1-(3-bromothiophen-2-yl)-2-methylpropan-2-amine typically involves multi-step organic reactions, starting from commercially available precursors such as 3-bromothiophene and isobutylamine. Advanced synthetic techniques, including cross-coupling reactions like Suzuki or Buchwald-Hartwig couplings, can be employed to construct the desired molecular framework efficiently. These methods not only ensure high yields but also minimize unwanted byproducts, making the process more sustainable and scalable.

In the context of drug development, 1-(3-bromothiophen-2-yl)-2-methylpropan-2-amine has been explored in various therapeutic areas. Its structural features make it particularly suitable for targeting enzymes and receptors involved in metabolic disorders and neurodegenerative diseases. Preliminary computational studies suggest that derivatives of this compound may interact with proteins in ways that could modulate disease pathways effectively.

The compound's potential extends beyond pharmaceutical applications; it has also shown promise in materials science, particularly in the development of organic electronic materials. The bromothiophene core can be incorporated into polymers or small molecules designed for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The ability to fine-tune electronic properties through structural modifications makes this compound an attractive candidate for advanced material design.

Recent advances in synthetic methodologies have further enhanced the accessibility of 1-(3-bromothiophen-2-yl)-2-methylpropan-2-amine derivatives. Flow chemistry techniques, for example, have enabled continuous production processes that improve reproducibility and reduce waste. These innovations align with broader trends in green chemistry, emphasizing sustainability and efficiency in chemical synthesis.

Evaluation of 1-(3-bromothiophen-2-yl)-2-methylpropan-2-amine in preclinical studies has provided valuable insights into its biological activity and safety profile. In vitro assays have demonstrated its potential as an inhibitor of certain kinases implicated in cancer progression. Additionally, animal models have shown promising results regarding its ability to cross the blood-brain barrier, raising hopes for its use in treating central nervous system disorders.

The future prospects for this compound are bright, driven by ongoing research efforts aimed at expanding its therapeutic applications. Collaborative projects between academic institutions and pharmaceutical companies are likely to yield novel derivatives with enhanced efficacy and reduced side effects. As our understanding of biological mechanisms continues to evolve, so too will the ways in which compounds like 1-(3-bromothiophen-2-yl)-2-methylpropan-2-amine are utilized.

In conclusion, 1-(3-bromothiophen-2-yl)-2-methylpropan-2-amine represents a fascinating example of how structural complexity can be leveraged to develop innovative solutions in medicine and materials science. Its unique combination of reactivity and functional versatility positions it as a valuable asset for researchers worldwide. As new synthetic tools and computational methods emerge, we can expect even more exciting developments based on this remarkable compound.

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